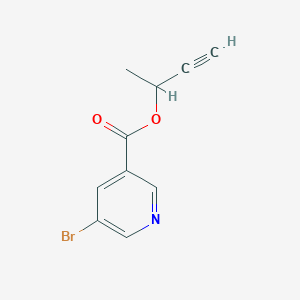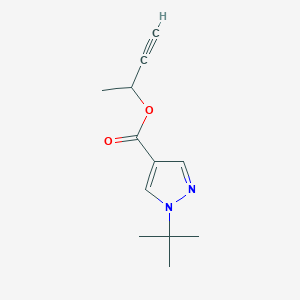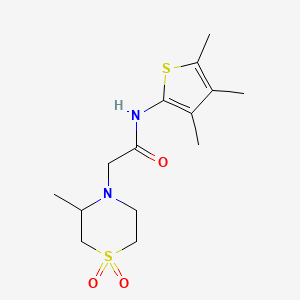
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This modulation of ion channels may contribute to the potential therapeutic effects of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in neurological disorders.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can enhance the activity of GABA-A receptors, increase the release of dopamine in the brain, and inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In vivo studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its potential side effects.
2. Exploration of the potential therapeutic applications of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in other neurological disorders, such as epilepsy and anxiety disorders.
3. Investigation of the potential use of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in organic electronics and optoelectronics.
4. Development of novel synthetic methods for (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its derivatives.
5. Studies to optimize the pharmacokinetic properties of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for potential drug development.
In conclusion, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but its high purity and stability make it a valuable tool for lab experiments.
Métodos De Síntesis
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone involves the reaction of 2-mercaptothiophenol with 7-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is purified by column chromatography to obtain (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in high yield and purity.
Aplicaciones Científicas De Investigación
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been used as a tool to study the function and regulation of ion channels in the brain. In materials science, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been explored for its potential use in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHUCKKLSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)